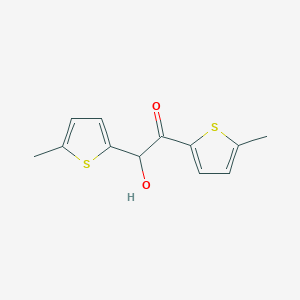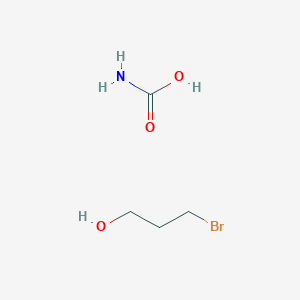
Carbamic acid--3-bromopropan-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid–3-bromopropan-1-ol (1/1) is a compound that combines carbamic acid and 3-bromopropan-1-ol Carbamic acid is an organic compound with the formula NH2COOH, while 3-bromopropan-1-ol is a brominated alcohol with the formula C3H7BrO
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid–3-bromopropan-1-ol typically involves the reaction of carbamic acid with 3-bromopropan-1-ol under controlled conditions. One common method is to react carbamic acid with 3-bromopropan-1-ol in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of carbamic acid–3-bromopropan-1-ol may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid–3-bromopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The brominated alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: 3-bromo-1-propanal or 3-bromo-1-propanoic acid.
Reduction: 3-aminopropanol or 1-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamic acid–3-bromopropan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential as a biochemical reagent in enzyme studies and protein modification.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of carbamic acid–3-bromopropan-1-ol involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the carbamic acid moiety can form hydrogen bonds and interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloropropan-1-ol: Similar structure but with a chlorine atom instead of bromine.
3-Iodopropan-1-ol: Similar structure but with an iodine atom instead of bromine.
3-Fluoropropan-1-ol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Carbamic acid–3-bromopropan-1-ol is unique due to the presence of both carbamic acid and brominated alcohol functional groups. This combination allows for a wide range of chemical reactivity and potential applications in various fields. The bromine atom provides a site for nucleophilic substitution, while the carbamic acid moiety can interact with biological molecules, making it a versatile compound for research and industrial use.
Propriétés
Numéro CAS |
674290-93-8 |
|---|---|
Formule moléculaire |
C4H10BrNO3 |
Poids moléculaire |
200.03 g/mol |
Nom IUPAC |
3-bromopropan-1-ol;carbamic acid |
InChI |
InChI=1S/C3H7BrO.CH3NO2/c4-2-1-3-5;2-1(3)4/h5H,1-3H2;2H2,(H,3,4) |
Clé InChI |
AGOQLZQROQDWGZ-UHFFFAOYSA-N |
SMILES canonique |
C(CO)CBr.C(=O)(N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


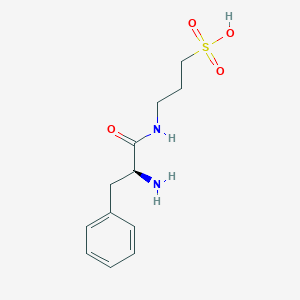
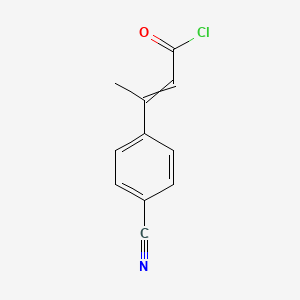
![Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane](/img/structure/B12528545.png)

![2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate](/img/structure/B12528568.png)
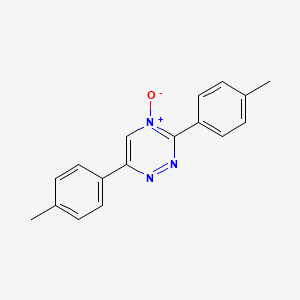
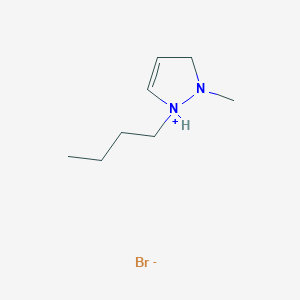

![3-{[1-(4-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12528588.png)
![(1R)-1-[4-(Benzyloxy)phenyl]ethane-1,2-diol](/img/structure/B12528590.png)


![3,4,5-Tris[(4-{[(3S)-3,7-dimethyloctyl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12528605.png)
